Potency at S1P1: dhS1P Exhibits 1.6-fold Lower Potency than S1P in Cardiomyocyte Hypertrophy Assays
In a direct head-to-head comparison in rat neonatal cardiomyocytes, 2-Amino-3-hydroxyoctadecyl dihydrogen phosphate (dhS1P) demonstrated an EC50 of 107 nM for inducing cellular hypertrophy, whereas the unsaturated analog sphingosine-1-phosphate (S1P) exhibited a lower EC50 of 67 nM . This quantifies a 1.6-fold reduction in potency for the saturated analog in this physiologically relevant model system.
| Evidence Dimension | Agonist potency (EC50) for inducing cardiomyocyte hypertrophy |
|---|---|
| Target Compound Data | 107 nM |
| Comparator Or Baseline | Sphingosine-1-phosphate (S1P): 67 nM |
| Quantified Difference | 1.6-fold less potent (107 nM vs. 67 nM) |
| Conditions | Rat neonatal cardiomyocytes; 48-hour treatment; hypertrophy measured by [3H]-phenylalanine incorporation, cell size, protein content, and BNP secretion |
Why This Matters
This direct potency comparison is critical for researchers studying EDG1/S1P1-mediated cardiac signaling, as it quantifies the expected shift in dose-response curves when substituting S1P with its saturated analog.
- [1] Sekiguchi, K., Yokoyama, T., Kurabayashi, M., Okajima, F., & Nagai, R. (2001). EDG1 receptor stimulation leads to cardiac hypertrophy in rat neonatal myocytes. Journal of Molecular and Cellular Cardiology, 33(9), 1589-1606. View Source
